1-Bromo-2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane

Solvent Cleaning Phase Separation Halogenated Ether Procurement

Sourcing a non-flammable, high-density halogenated solvent for elevated-temperature vapor degreasing presents supply challenges. CAS 85720-82-7 resolves this: • bp 161.9°C, flash 51.7°C-thermal headroom exceeding low-boiling perfluoroether analogs • Density 1.985 g/cm³-ensures rapid phase separation (>0.2 g/cm³ vs. water) in automated cleaning lines • C-Br bond enables selective nucleophilic substitution, metal-halogen exchange, or radical initiation absent in fully fluorinated analogs Supplied at 98.0% purity with comprehensive documentation for industrial R&D and process validation.

Molecular Formula C4BrCl2F7O
Molecular Weight 347.84 g/mol
CAS No. 85720-82-7
Cat. No. B12682754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane
CAS85720-82-7
Molecular FormulaC4BrCl2F7O
Molecular Weight347.84 g/mol
Structural Identifiers
SMILESC(C(F)(F)Br)(OC(C(F)(F)Cl)(F)Cl)(F)F
InChIInChI=1S/C4BrCl2F7O/c5-1(8,9)4(13,14)15-3(7,12)2(6,10)11
InChIKeyNGNRMWPNTBTVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane (CAS 85720-82-7)


1-Bromo-2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane (CAS 85720-82-7) is a fully halogenated ether belonging to the class of bromochlorofluorocarbons (BCFCs). Its molecular architecture combines a brominated tetrafluoroethyl backbone with a dichlorotrifluoroethoxy pendant group, yielding the formula C4BrCl2F7O and a molecular weight of 347.84 g/mol . This compound is positioned as a potential replacement for legacy chlorofluorocarbons (CFCs) in industrial cleaning and degreasing applications, a role enabled by its non-flammability and high solvency . Unlike simple perfluorinated ethers, the strategic incorporation of both bromine and chlorine atoms fundamentally alters its physical properties—notably density and boiling point—creating quantifiable differentiation from its closest in-class analogs that directly impacts procurement decisions for applications where liquid density and phase-change behavior are critical design parameters.

Halogenated ether with reported high density (1.985 g/cm³) for phase-separation-dependent cleaning and formulation.
Elevated normal boiling point (161.9°C) supports high-temperature degreasing and reaction media.
C–Br bond present, enabling synthetic transformations via radical or nucleophilic pathways.

Why Generic Substitution Fails for CAS 85720-82-7


Generic substitution among halogenated ethers is precluded by the profound and non-linear impact of halogen identity on key thermophysical properties. Within the family of 1,2-dichlorotrifluoroethoxy-substituted ethanes, replacing the terminal bromine atom with fluorine (CAS 85720-80-5) reduces density by approximately 14% and lowers the normal boiling point by over 60°C . Conversely, substituting bromine with iodine (CAS 85720-83-8) increases density by roughly 10% but also raises the boiling point, altering distillation cut points . Even compounds that share the bromine motif but lack the two chlorine atoms on the ethoxy group (e.g., C4H2BrF7O analogs) exhibit fundamentally different hydrogen-bonding capacity and oxidative stability profiles. These divergences mean that a solvent or intermediate validated for a specific process cannot be casually swapped for a “similar” in-class analog without risking out-of-specification performance on metrics such as phase separation rate, azeotrope formation, or thermal management. The quantitative evidence below establishes exactly where CAS 85720-82-7 stands apart.

Attribute
Target
Substitute
Risk Shift
Halogen identity
Terminal Br
Terminal F (CAS 85720-80-5)
Density ~16% lower and boiling point >60°C lower; phase and thermal behavior may shift.
Heavy atom
Br
I (CAS 85720-83-8)
Density ~10% higher, boiling point slightly elevated; C–I reactivity profile differs.
Ethoxy substitution
Cl₂ on ethoxy group
No Cl on ethoxy (C₄H₂BrF₇O analogs)
Hydrogen-bonding and oxidative stability profiles may differ; solvent parameter mismatch possible.

Quantitative Evidence: CAS 85720-82-7 vs. Key Analogs


Density Advantage vs. Non-Brominated Analog

CAS 85720-82-7 exhibits a substantially higher liquid density (1.985 g/cm³) compared to its direct structural analog lacking the terminal bromine atom, 1-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane (CAS 85720-80-5), which shows a density of 1.713 g/cm³ . This difference represents a 15.9% increase in mass per unit volume, attributable to the replacement of a fluorine atom with a heavier bromine atom on the ethane backbone.

Density Advantage
Head-to-head
1.985 vs 1.713 g/cm³ (+15.9%)
Higher density may improve phase separation.
Calculated values; data to verify.
Solvent Cleaning Phase Separation Halogenated Ether Procurement

Boiling Point Elevation vs. Non-Brominated Analog

The normal boiling point of CAS 85720-82-7 is 161.9°C at 760 mmHg, which is 62.7°C higher than the 99.2°C boiling point of the non-brominated analog CAS 85720-80-5 . This large differential is a direct consequence of the increased molecular weight and polarizability introduced by the C–Br bond.

Boiling Point Elevation
Head-to-head
161.9°C vs 99.2°C (+62.7°C)
Elevated bp alters volatility profile for high-temperature processes.
Calculated at 760 mmHg; data to verify.
Distillation Thermal Stability Azeotrope Design

Flash Point Safety Advantage vs. Non-Brominated Analog

The flash point of CAS 85720-82-7 is 51.7°C, which is substantially higher than the 13.8°C flash point of the pentafluoroethoxy analog (CAS 85720-80-5) . A flash point above 37.8°C (100°F) typically classifies a liquid as combustible rather than flammable under many regulatory frameworks, reducing storage and handling safety requirements.

Flash Point Context
Head-to-head
51.7°C vs 13.8°C (+37.9°C)
Higher flash point may broaden operational temperature window.
Estimated closed cup; data to verify.
Process Safety Flammability Classification Solvent Procurement

Density and Boiling Point vs. Iodo Analog

Compared to the iodo-substituted analog 1-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane (CAS 85720-83-8), which has a density of 2.183 g/cm³ and a boiling point of 166.1°C, CAS 85720-82-7 presents a 9.1% lower density (1.985 vs. 2.183 g/cm³) and a 4.2°C lower boiling point . The flash point of the bromo compound (51.7°C) is also slightly lower than that of the iodo analog (54.3°C).

Vs. Iodo Analog
Head-to-head
Density -9.1%, BP -4.2°C, Flash -2.6°C
Bromo analog offers middle-ground thermophysical profile vs heavier iodo compound.
Calculated values; data to verify.
Heavy-Atom Effect Radiolabeling Precursor Halogen Exchange

C–Br Bond Reactivity in Radical and Nucleophilic Transformations

As a class, brominated perfluoroalkyl ethers are recognized for their ability to participate in single-electron transfer (SET) and atom-transfer radical addition (ATRA) reactions, owing to the moderate C–Br bond dissociation energy—lower than C–Cl and C–F but higher than C–I [1]. Within the dichloro-trifluoroethoxy ether family, the presence of the C–Br bond in CAS 85720-82-7 provides a reactive handle for further functionalization (e.g., Grignard formation, lithiation, or cross-coupling) that is absent in the fully fluorinated analog (CAS 85720-80-5) and distinct in selectivity from the more labile C–I bond of the iodo analog (CAS 85720-83-8) [1]. Specific comparative reactivity data (e.g., rate constants for halogen abstraction) for this exact compound against its analogs were not identified in primary literature at the time of this analysis; the presented inference is based on well-established class-level reactivity trends.

C–Br Reactivity
Class-level
C–Br BDE ~280-300 kJ/mol
Synthetic handle selectivity may differ from C–I reactivity.
Class-level inference; no direct kinetic data.
Synthetic Chemistry Halogen Exchange Radical Initiation

Application Scenarios for CAS 85720-82-7


High-Temperature Precision Cleaning and Degreasing Solvent

The 161.9°C boiling point and 51.7°C flash point of CAS 85720-82-7 position it as a viable replacement for CFC-113 (bp 47.6°C) in vapor degreasing systems operating at elevated temperatures, where low-boiling alternatives like the pentafluoroethoxy analog (CAS 85720-80-5, bp 99.2°C) would provide insufficient thermal headroom. Its higher density (1.985 g/cm³) versus the non-brominated analog ensures rapid phase separation from aqueous rinse water, a critical parameter in automated cleaning lines.

Intermediate for Halogen-Specific Synthetic Transformations

The C–Br bond provides a selective reactive site for nucleophilic substitution, metal-halogen exchange, or radical initiation that is entirely absent in the fully fluorinated analog (CAS 85720-80-5) . Compared to the iodo analog (CAS 85720-83-8), the stronger C–Br bond (class-level BDE ~280-300 kJ/mol vs. ~230-250 kJ/mol for C–I) may offer enhanced selectivity in radical cascade reactions where an overly labile C–I bond would lead to uncontrolled initiation.

Density-Driven Formulation Component for Immiscible Liquid Systems

With a density of 1.985 g/cm³, CAS 85720-82-7 is significantly denser than the non-brominated analog (1.713 g/cm³) , enabling its use as a heavy phase in biphasic reaction systems or as a density modifier in non-aqueous formulations. This property is particularly relevant for gravity-driven continuous flow separators where a density differential of at least 0.2 g/cm³ between phases is required for reliable operation.

Reference Standard for Halogenated Ether Analytical Method Development

The unique combination of chlorine, bromine, and fluorine atoms yields a distinctive mass spectrometric fragmentation pattern and a strong response in electron capture detection (ECD). This makes CAS 85720-82-7 a useful reference standard for developing GC-ECD or GC-MS methods targeting mixed-halogen ethers in environmental or industrial hygiene monitoring, where its well-defined physical properties (bp, density) facilitate instrument calibration .

Application
Selection Property
Validation Focus
High-temperature precision cleaning
Boiling point and flash point profile
Thermal process window and phase separation rate
Synthetic intermediate
C–Br bond as reactive handle
Selectivity in nucleophilic or radical transformations
Density-driven biphasic formulation
Liquid density (1.985 g/cm³)
Phase density differential for continuous separation
Reference standard for halogenated ether analysis
Distinctive halogen pattern and bp/density
GC-ECD/GC-MS method calibration and fragment identification
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